5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Description
Properties
IUPAC Name |
5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-5-7-20(8-6-12)11-16-10-17(21)22-19-15(4)13(2)9-14(3)18(16)19/h9-10,12H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEIDDVGKNGOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322822 | |
| Record name | 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896855-38-2 | |
| Record name | 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 3-chloropentane-2,4-dione to form N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride . This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is synthesized via Mannich aminomethylation , a key reaction for introducing the 4-methylpiperidinylmethyl group. This involves:
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Step 1 : Condensation of 5,7,8-trimethyl-4-hydroxycoumarin with formaldehyde and 4-methylpiperidine under acidic conditions.
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Step 2 : Purification via recrystallization or column chromatography.
Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Role | Product Characteristics |
|---|---|---|---|
| 1 | HCHO, 4-methylpiperidine, HCl/EtOH, reflux | Aminomethylation | Forms Mannich base at C4 |
| 2 | EtOH recrystallization | Purification | White crystalline solid |
Electrophilic Aromatic Substitution
The electron-rich chromone ring undergoes substitution at activated positions (C6 and C3), though steric hindrance from methyl groups at C5, C7, and C8 limits reactivity:
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Nitration : Limited reactivity due to steric bulk; possible at C6 with HNO₃/H₂SO₄ under controlled conditions (analogous to chromone nitration) .
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Halogenation : Bromination at C3 using Br₂/FeBr₃, though yields are low.
Nucleophilic Reactions
The lactone carbonyl (C2) and keto group (C4) participate in nucleophilic attacks:
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Hydrolysis : Under alkaline conditions (NaOH/H₂O), the lactone ring opens to form a carboxylate intermediate, which reforms upon acidification.
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Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) attack the C4 keto group, forming tertiary alcohols.
Side-Chain Reactivity
The 4-methylpiperidinylmethyl group undergoes characteristic amine reactions:
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Quaternary Ammonium Salt Formation : Reacts with methyl iodide (CH₃I) to form a quaternary ammonium derivative .
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Oxidation : Piperidine nitrogen resists oxidation, but the methylene bridge (CH₂) can oxidize to a ketone with KMnO₄/H⁺.
Oxidation and Reduction
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Chromone Core Oxidation : The C2 carbonyl is resistant to further oxidation, but the C4 methylene group oxidizes to a ketone with CrO₃.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C2-C3 double bond, yielding a dihydrochromone derivative .
Acid-Base Behavior
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Protonation : The piperidine nitrogen (pKa ~10.5) is protonated in acidic media, enhancing water solubility .
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Deprotonation : The C7 hydroxyl (if present in analogs) deprotonates at pH >9, forming a phenoxide ion .
Stability and Degradation
-
Thermal Stability : Decomposes above 150°C, releasing CO from the lactone ring.
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Photodegradation : UV light induces ring-opening via Norrish Type I mechanisms.
Table 2: Reactivity Comparison with Related Chromones
| Compound | Electrophilic Substitution | Nucleophilic Attack | Side-Chain Reactivity |
|---|---|---|---|
| 5,7,8-Trimethyl derivative | Low (steric hindrance) | Moderate (C4 keto) | High (amine reactions) |
| Unsubstituted chromone | High (C6, C3) | High (C2 lactone) | Low |
| 7-Hydroxy-4-methylchromone | Moderate (C6) | High (C2 lactone) | Moderate (Mannich) |
Mechanistic Insights
-
Mannich Reaction Mechanism :
-
Lactone Hydrolysis :
Unresolved Challenges
Scientific Research Applications
Therapeutic Applications
Research indicates that this compound exhibits various biological activities that can be harnessed for therapeutic purposes:
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Anticancer Activity :
- Studies have shown that compounds related to 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one demonstrate significant cytotoxic effects against various cancer cell lines. For example, preliminary investigations suggest it may inhibit topoisomerase activity, which is crucial for DNA replication in cancer cells .
- A recent study highlighted the efficacy of chromene derivatives in inhibiting cell growth in human tumor cells, showcasing their potential as anticancer agents .
-
Neuroprotective Effects :
- The compound's structural similarity to other flavonoids suggests potential neuroprotective properties. Research on related compounds has indicated that they can protect neuronal cells from oxidative stress and apoptosis.
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Anti-inflammatory Properties :
- Some studies have suggested that chromone derivatives can exhibit anti-inflammatory effects. The presence of the 4-methylpiperidin-1-ylmethyl group may enhance these properties by modulating inflammatory pathways.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Luteolin | Flavonoid with hydroxyl groups | Strong antioxidant properties |
| Quercetin | Similar flavonoid structure | Significant anti-inflammatory effects |
| Apigenin | Another flavonoid with a similar backbone | Noted for neuroprotective effects |
This table illustrates how this compound may offer distinct therapeutic advantages due to its specific substitution pattern.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the trimethyl and piperidine groups. Understanding its chemical reactivity can provide insights into developing derivatives with enhanced biological activity.
Case Studies
Several case studies have focused on the anticancer potential of chromone derivatives:
- A study evaluated the cytotoxicity of various chromone derivatives against breast cancer cell lines and found that certain modifications enhanced their effectiveness .
- Another investigation assessed the neuroprotective effects of related compounds in models of neurodegeneration, indicating promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. It can also interact with enzymes and receptors involved in various biological processes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related coumarin derivatives:
Key Observations:
- Piperidine/Piperazine Side Chains: The 4-methylpiperidinylmethyl group is a common feature in several analogs, suggesting its role in hydrophobic interactions or binding to enzymes like trypanosome alternative oxidase (TAO) . Bulkier substituents (e.g., aryl-piperazine in ’s compound) may improve target affinity but reduce solubility.
Antitrypanosomal and Antileishmanial Activity:
- The coumarin derivative 7,8-dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one () demonstrated potent trypanocidal activity (GI₅₀: 0.046 µM) due to its ability to bind TAO. The study suggests that bulky aryl groups and hydrogen-bonding substituents (e.g., hydroxy) enhance enzyme inhibition .
Antimicrobial Activity:
- Aurapten derivatives () with alkyl or oxo substituents on the coumarin core showed moderate antimicrobial effects. The target compound’s methyl groups could similarly influence microbial membrane interactions .
Enzymatic and Cellular Interactions:
- Piperidine-containing coumarins (e.g., and ) are hypothesized to interact with cellular targets via their nitrogen atoms, enabling hydrogen bonding or ionic interactions. The 4-methylpiperidinylmethyl group in the target compound may facilitate such interactions .
Biological Activity
5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the chromen-2-one class, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it possesses a molecular weight of approximately 287.40 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as oxidoreductases. This inhibition can affect metabolic pathways and cellular signaling processes.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further research in infectious disease treatment.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological effects of chromen derivatives similar to this compound:
- Antifungal Activity : A study demonstrated that compounds with similar chromen structures showed significant antifungal activity against Aspergillus flavus, suggesting a possible mechanism involving disruption of fungal cell wall integrity .
- Cytotoxicity in Cancer Cells : In vitro assays revealed that derivatives of chromen compounds could selectively induce cytotoxicity in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
- Anti-inflammatory Potential : Research indicated that certain chromen derivatives could significantly lower levels of inflammatory markers in animal models of arthritis, suggesting their utility in managing inflammatory disorders .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the chromenone core and substituents. Compare chemical shifts with structurally related coumarins (e.g., 4,7,8-trimethylchromen-2-one derivatives) .
- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and stereochemistry. For example, similar chromenone derivatives were analyzed using SHELX software to validate substituent positioning .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced: How can synthetic protocols be optimized for improved yield and purity?
Answer:
- Reaction Optimization : Use catalytic hydrogenation or coupling reactions (e.g., Suzuki-Miyaura) for introducing the 4-methylpiperidine moiety. Adjust solvent polarity (e.g., ethanol or dichloromethane) to enhance intermediate solubility .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from acetonitrile for high-purity isolates .
- Catalyst Screening : Test acidic/basic catalysts (e.g., HCl, NaOH) for regioselective methylation or piperidine coupling .
Table 1: Example Reaction Conditions for Piperidine Derivatives
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Coupling | NaOH, DCM, RT, 24h | 75–85 |
| Purification | Ethanol recrystallization | >95% purity |
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Use gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential respiratory irritation (refer to GHS guidelines for unclassified but reactive compounds) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced: How can discrepancies between in vitro and in vivo biological activity data be resolved?
Answer:
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess metabolic degradation. For example, chromenone derivatives often show reduced activity due to rapid Phase I/II metabolism .
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO) or bulky substituents to enhance metabolic stability .
Basic: Which chromatographic techniques are suitable for purity analysis?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254–310 nm) and methanol/water mobile phases. Compare retention times with standards .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) for rapid purity checks.
Advanced: What computational strategies predict binding affinity to target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cytochrome P450). Chromenone derivatives often bind via hydrophobic pockets and hydrogen bonds .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- QSAR Models : Corporate substituent electronic parameters (e.g., Hammett constants) to predict activity trends .
Basic: How is lipophilicity (logP) experimentally determined, and how does it affect bioactivity?
Answer:
- Shake-Flask Method : Partition the compound between n-octanol and water, then quantify via UV-Vis spectroscopy .
- Impact on Bioactivity : Hydroxyl groups reduce logP (increasing solubility but limiting membrane permeability), while methyl/piperidine groups enhance logP (improving CNS penetration) .
Table 2: logP Trends in Chromenone Derivatives (Adapted from )
| Substituent Position | Functional Group | logP |
|---|---|---|
| 7-OH, 4-Me | Hydroxyl | 1.2 |
| 8-Acetyl, 7-OH | Acetyl | 2.5 |
| 4-(Piperidinylmethyl) | Piperidine | 3.1 |
Advanced: What strategies resolve crystallographic disorder in the 4-methylpiperidine moiety?
Answer:
- Refinement Tools : Use SHELXL ’s PART, SUMP, and DFIX commands to model disordered atoms. Apply isotropic displacement parameters for mobile groups .
- Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion artifacts.
- Twinned Refinement : For twinned crystals, apply HKLF5 in SHELXL to deconvolute overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
